2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorophenoxy and phenylcarbonylamino groups, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide typically involves multiple steps, starting with the preparation of 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with appropriate amines and thiourea derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Phenylthiourea derivatives: Compounds with comparable thiourea groups and biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide stands out due to its unique combination of dichlorophenoxy and phenylcarbonylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide, also known by its CAS number 648860-66-6, is a synthetic compound with potential applications in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15Cl2N3O3S. The compound features a dichlorophenoxy group which is known for its herbicidal properties, combined with a thioxomethylaminopropanamide moiety that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Herbicidal Activity : The dichlorophenoxy group is structurally similar to the plant hormone auxin, allowing it to mimic auxin activity in plants. This can lead to uncontrolled growth and eventual plant death .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. The thioxomethyl group may enhance its efficacy by disrupting microbial cell membranes or inhibiting key metabolic pathways .
- Potential Anticancer Activity : Some derivatives of dichlorophenoxy compounds have shown promise in cancer research by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival .
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) provide some insights:
- Acute Toxicity : High doses of 2,4-D have been associated with respiratory distress and nervous system effects in humans. Animal studies indicate potential liver and kidney toxicity at elevated exposure levels .
- Chronic Effects : Long-term exposure to herbicides containing dichlorophenoxy compounds has been linked to an increased risk of certain cancers, particularly non-Hodgkin lymphoma among agricultural workers .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Farm Family Exposure Study : This study monitored the exposure levels of farm families to 2,4-D following application. Results indicated significant urinary concentrations post-application, suggesting systemic absorption and potential health risks associated with chronic exposure .
- Animal Studies : Research involving animal models has shown that high doses of 2,4-D can lead to adverse effects on blood parameters and organ function. These findings suggest a need for caution when considering the safety of similar compounds like this compound .
Data Summary
Properties
IUPAC Name |
N-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-10(25-14-8-7-12(18)9-13(14)19)15(23)21-22-17(26)20-16(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,23)(H2,20,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJHTGUCHYJAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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